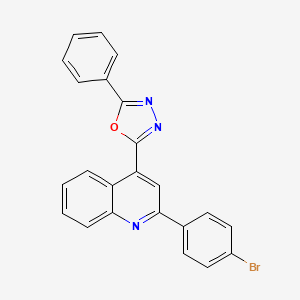

2-(4-bromophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline

Description

2-(4-Bromophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline is a heterocyclic compound featuring a quinoline core substituted at position 2 with a 4-bromophenyl group and at position 4 with a 5-phenyl-1,3,4-oxadiazole moiety. Its synthesis involves multi-step reactions, starting from 2-(4-bromophenyl)quinoline-4-carboxylic acid, followed by esterification, hydrazide formation, and cyclization to introduce the oxadiazole ring .

Properties

IUPAC Name |

2-[2-(4-bromophenyl)quinolin-4-yl]-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14BrN3O/c24-17-12-10-15(11-13-17)21-14-19(18-8-4-5-9-20(18)25-21)23-27-26-22(28-23)16-6-2-1-3-7-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMHTNXKFQEWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline typically involves multiple steps:

Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Coupling reactions: The final step involves coupling the 1,3,4-oxadiazole ring with the quinoline core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Moiety

The bromine atom at the para position of the phenyl group undergoes nucleophilic substitution under controlled conditions:

Key Finding : The bromine's reactivity is enhanced by electron-withdrawing effects of the oxadiazole and quinoline rings, enabling efficient cross-coupling reactions .

Oxadiazole Ring Functionalization

The 1,3,4-oxadiazole moiety participates in electrophilic and cycloaddition reactions:

Alkylation and Acylation

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide, chloroacetamide) in DMF/pyridine produces S-alkylated derivatives.

-

Acylation : Acetic anhydride introduces acetyl groups at the oxadiazole sulfur, confirmed by IR (C=O stretch at 1670 cm<sup>−1</sup>) .

Cycloaddition Reactions

-

1,3-Dipolar Cycloaddition : Reacts with nitrile oxides to form fused triazole-oxadiazole hybrids, verified by <sup>1</sup>H NMR (δ 4.19 ppm for CH<sub>2</sub> protons) .

Quinoline Core Modifications

The quinoline nitrogen and C4 position are sites for further derivatization:

Carboxylic Acid Derivatives

-

Esterification : Reaction with ethanol/H<sub>2</sub>SO<sub>4</sub> converts the C4 carboxylic acid to ethyl esters (confirmed by IR C=O stretch at 1716 cm<sup>−1</sup>) .

-

Hydrazide Formation : Treatment with hydrazine hydrate yields 2-(4-bromophenyl)quinoline-4-carbohydrazide, a key intermediate for oxadiazole synthesis .

Pyrazole Ring Formation

-

Condensation with malononitrile or acetylacetone in DMF produces pyrazole-quinoline hybrids:

Redox Reactions

The oxadiazole’s nitrogen atoms facilitate redox activity:

-

Oxidation : Hydrogen peroxide in acetic acid oxidizes the oxadiazole sulfur to sulfoxide derivatives (observed via MS m/z = 318.1) .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the quinoline ring to tetrahydroquinoline derivatives .

Comparative Reactivity of Structural Analogues

The compound’s reactivity differs from analogues due to its substituent arrangement:

| Compound | Bromine Position | Key Reactivity Difference | Source |

|---|---|---|---|

| 2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole | meta | Lower electrophilicity; slower Suzuki coupling kinetics | |

| 2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole | para (bis) | Enhanced halogen bonding; higher antimicrobial potency |

Synthetic Optimization Data

Critical parameters for high-yield reactions:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–110°C | Higher temps accelerate coupling but risk decomposition |

| Solvent | DMF or THF | Polar aprotic solvents enhance nucleophilicity |

| Catalyst Loading (Pd) | 5 mol% | Balances cost and efficiency |

| Reaction Time | 6–12 hours | Prolonged durations improve conversion but not yield |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. The presence of bromophenyl groups enhances the interaction with biological targets, potentially leading to the inhibition of tumor growth .

- A specific study indicated that compounds similar to 2-(4-bromophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for drug development .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Materials Science Applications

- Fluorescent Materials :

- Organic Light Emitting Diodes (OLEDs) :

Analytical Chemistry Applications

- Chemical Sensors :

- Chromatographic Techniques :

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline depends on its application:

Medicinal Chemistry: It may interact with DNA or proteins, inhibiting their function and leading to cell death in cancer cells or inhibition of microbial growth.

Materials Science and Organic Electronics: The compound’s electronic properties allow it to participate in charge transport and light emission processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Anticancer Activity

- 4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)quinoline (IC50 = 8.31 μM) and 2-(4-Methoxyphenyl)-4-(5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl)quinoline (IC50 = 9.81 μM) exhibit strong cytotoxicity against MCF-7 breast cancer cells. The chloro and methoxy groups contribute to electron modulation and membrane permeability .

Antimicrobial Activity

Derivatives of the target compound (e.g., 11-15a , 15b-17e ) show variable antimicrobial efficacy, with structural features like halogen substituents (Br, Cl) and oxadiazole rings critical for interactions with microbial enzymes .

Photophysical and Crystallographic Properties

- 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole (OXD-2Br): Used in organic light-emitting diodes (OLEDs), this analog demonstrates that bromine substituents improve electron transport and thermal stability. The target compound’s quinoline core may further enhance luminescence efficiency .

- 4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline: Crystallographic studies reveal dihedral angles (56.61°–42.58°) between the quinoline, oxadiazole, and piperazine rings, stabilized by intramolecular hydrogen bonds (C–H⋯O/N). The target compound likely exhibits distinct packing due to bromine’s steric effects .

Physicochemical and Pharmacokinetic Parameters

Key parameters for derivatives of the target compound (Table 1):

| Compound | logP | PSA (Ų) | H-Bond Donors | H-Bond Acceptors | Toxicity (LD50, mg/kg) |

|---|---|---|---|---|---|

| 11-15a | 3.8 | 65.2 | 1 | 6 | 250–450 |

| 15b-17e | 4.1 | 58.7 | 0 | 5 | 300–500 |

Crystallographic and Computational Insights

- Software: SHELXL and SHELXTL are widely used for refining crystal structures of quinoline-oxadiazole hybrids, ensuring accurate bond-length validation (e.g., C–C = 0.004 Å) .

- Hydrogen Bonding : Intramolecular C–H⋯O/N bonds stabilize molecular conformations, as seen in the S(7) ring motif of the piperazine-containing analog .

Biological Activity

The compound 2-(4-bromophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline is a derivative of quinoline that has garnered attention for its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by research findings and case studies.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole |

| Molecular Formula | C14H9BrN2O |

| Molecular Weight | 301.14 g/mol |

| CAS Number | 21510-43-0 |

The compound features a bromophenyl group and an oxadiazole moiety, which contributes to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the antiproliferative effects of synthesized quinoline-oxadiazole derivatives against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines, compounds demonstrated IC50 values ranging from 0.137 to 0.583 μg/mL. Notably, these values were comparable to established anticancer agents like erlotinib .

The mechanism underlying the anticancer activity involves the inhibition of EGFR tyrosine kinase , which is crucial for cancer cell proliferation. The most promising candidates from the study showed IC50 values of 0.14 and 0.18 μM against EGFR, indicating strong inhibitory potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies have shown that it can inhibit microbial DNA gyrase, an essential enzyme for bacterial DNA replication.

Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) for selected compounds was determined, showcasing effective antimicrobial activity against various pathogens. The results suggest that the compound could serve as a dual-action agent targeting both cancer cells and microbial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of quinoline derivatives. The presence of specific functional groups significantly influences their efficacy.

Key Findings from SAR Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-bromophenyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)quinoline?

- Methodological Answer : The synthesis typically involves cyclocondensation and cross-coupling reactions. For instance, quinoline-oxadiazole hybrids are synthesized via:

Cyclization of acid hydrazides with carbon disulfide in ethanol under reflux to form the 1,3,4-oxadiazole ring .

Suzuki-Miyaura coupling to introduce the 4-bromophenyl group, utilizing palladium catalysts and aryl boronic acids .

Key intermediates (e.g., 4-chloroquinoline derivatives) are often prepared using POCl3 as a chlorinating agent .

Q. How is the crystal structure of this compound characterized, and what conformational features are observed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

- The quinoline core forms dihedral angles of 42.58–56.61° with substituents (e.g., oxadiazole, phenyl rings), influencing π-π stacking .

- Intramolecular hydrogen bonds (e.g., C–H⋯O) stabilize chair conformations in piperazine derivatives, as seen in related quinoline-oxadiazole hybrids .

- Software like SHELXTL is used for refinement, with anisotropic displacement parameters for non-H atoms .

Q. What in vitro assays are used to evaluate the anticancer potential of this compound?

- Methodological Answer : Standard assays include:

- MTT assay to measure cytotoxicity (IC50) against cancer cell lines (e.g., MCF-7, CCRF-CEM) .

- Apoptosis induction via flow cytometry (Annexin V/PI staining) .

- Antimicrobial screening using agar dilution for MIC/MBC determination against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yields of the oxadiazole-quinoline scaffold?

- Methodological Answer :

- Microwave-assisted synthesis reduces reaction times (e.g., from 12 h to 30 min) for cyclization steps .

- Catalytic systems : Use Pd(PPh3)4 for Suzuki coupling, achieving >80% yield with rigorous exclusion of oxygen .

- Solvent optimization : Replace DMF with ionic liquids to enhance solubility and reduce byproducts .

Q. How do researchers resolve contradictions in reported binding affinity data for quinoline-oxadiazole derivatives?

- Methodological Answer :

- Competitive binding assays (e.g., CB1/CB2 receptor studies) with radiolabeled ligands (e.g., [<sup>3</sup>H]CP-55,940) to validate selectivity ratios .

- Molecular docking (AutoDock Vina) to analyze steric/electronic mismatches in receptor-ligand interactions .

- Meta-analysis of IC50 values across studies, accounting for assay variability (e.g., cell line differences) .

Q. What computational strategies are used to predict the photophysical properties of this compound for OLED applications?

- Methodological Answer :

- DFT/TD-DFT calculations (B3LYP/6-31G* basis set) to model HOMO-LUMO gaps and triplet-state energies .

- Ligand-field tuning : Introducing electron-withdrawing groups (e.g., CF3) to blue-shift phosphorescence .

- Crystal packing analysis (Mercury software) to assess intermolecular interactions affecting solid-state emission .

Q. How are structure-activity relationships (SARs) elucidated for derivatives of this compound?

- Methodological Answer :

- Fragment-based design : Systematic substitution at quinoline C-4 (e.g., Br → CF3) to modulate lipophilicity (logP) .

- 3D-QSAR modeling (CoMFA/CoMSIA) using biological data from analogs to identify critical pharmacophores .

- Proteomics profiling (e.g., kinome-wide screening) to map off-target effects and refine selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.